

# TES-1025: A Novel Modulator of the De Novo NAD+ Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TES-1025 |           |
| Cat. No.:            | B611293  | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes. Dysregulation of NAD+ homeostasis has been implicated in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and age-related pathologies. The de novo synthesis of NAD+ from tryptophan represents a key pathway for maintaining cellular NAD+ pools. This whitepaper provides an in-depth technical overview of **TES-1025**, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a pivotal enzyme in the de novo NAD+ biosynthesis pathway. By inhibiting ACMSD, **TES-1025** effectively redirects the metabolic flux towards NAD+ production, offering a promising therapeutic strategy for conditions associated with diminished NAD+ levels. This document details the mechanism of action of **TES-1025**, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological and experimental frameworks.

# Introduction to the De Novo NAD+ Biosynthesis Pathway and the Role of ACMSD

The de novo NAD+ synthesis pathway, also known as the kynurenine pathway, metabolizes the essential amino acid tryptophan into quinolinic acid (QUIN), a direct precursor to NAD+.[1][2][3] [4] A critical branching point in this pathway is governed by the enzyme  $\alpha$ -amino- $\beta$ -



carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD).[1][2][3] ACMSD catalyzes the decarboxylation of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde (ACMS) to  $\alpha$ -aminomuconate- $\epsilon$ -semialdehyde (AMS), shunting the metabolic flow towards the tricarboxylic acid (TCA) cycle for complete oxidation.[1][3] Conversely, the spontaneous cyclization of ACMS leads to the formation of quinolinic acid, which then enters the final steps of NAD+ synthesis.[1][3] Therefore, the inhibition of ACMSD presents a compelling strategy to enhance the production of NAD+ by favoring the conversion of ACMS to quinolinic acid.[1][2][3]

# **TES-1025: A Potent and Selective ACMSD Inhibitor**

**TES-1025** has been identified as a first-in-class, potent, and selective inhibitor of human ACMSD.[1][5] Its chemical name is 3-[[[5-cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]phenylacetic acid.[5] Through its inhibitory action on ACMSD, **TES-1025** has been shown to increase NAD+ levels in various cellular and preclinical models, highlighting its therapeutic potential.[5][6]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **TES-1025**.

Table 1: In Vitro Potency and Selectivity of TES-1025

| Parameter | Value          | Species | Reference        |
|-----------|----------------|---------|------------------|
| IC50      | 13 ± 3 nM      | Human   | [7][8]           |
| Ki        | 0.85 ± 0.22 nM | Human   | [1][2][3][9][10] |

Table 2: In Vivo Pharmacokinetics of **TES-1025** in Male CD-1 Mice



| Route of<br>Administr<br>ation | Dose      | Cmax          | t1/2    | AUC0-8h<br>(Liver)       | AUC0-8h<br>(Kidney) | Referenc<br>e |
|--------------------------------|-----------|---------------|---------|--------------------------|---------------------|---------------|
| Intravenou<br>s (IV)           | 0.5 mg/kg | N/A           | ~5.33 h | N/A                      | N/A                 | [7][8]        |
| Oral (PO)                      | 5 mg/kg   | 2570<br>ng/mL | N/A     | 19,200<br>h <i>ng/mL</i> | 36,600<br>hng/mL    | [7][8]        |

Table 3: Effects of TES-1025 on NAD+ Levels

| Model System                      | Treatment                   | Outcome                                                   | Reference |
|-----------------------------------|-----------------------------|-----------------------------------------------------------|-----------|
| Primary Hepatocytes               | Dose-dependent TES-<br>1025 | Increased NAD+<br>levels and SIRT1<br>activation          | [6]       |
| Human HK-2 Kidney<br>Cells        | TES-1025                    | Increased NAD+<br>content                                 | [6]       |
| Male C57BL/6J Mice                | 15 mg/kg/day for 10<br>days | Increased NAD+<br>content in liver,<br>kidneys, and brain | [6]       |
| Cisplatin-induced AKI model       | TES-1025                    | Higher NAD+ levels in kidneys                             | [6]       |
| Ischemia-Reperfusion<br>AKI model | TES-1025                    | Higher NAD+ levels in kidneys                             | [6]       |

# Signaling Pathways and Experimental Workflows The De Novo NAD+ Biosynthesis Pathway and TES1025's Point of Intervention

The following diagram illustrates the kynurenine pathway for de novo NAD+ biosynthesis and highlights the inhibitory action of **TES-1025** on ACMSD.





Click to download full resolution via product page

TES-1025 inhibits ACMSD, shunting metabolism towards NAD+ synthesis.

# **Experimental Workflow for Evaluating TES-1025 Efficacy**

The diagram below outlines a typical experimental workflow to assess the efficacy of **TES-1025** in a cellular model.





Click to download full resolution via product page

A typical workflow for assessing **TES-1025**'s effect on cellular NAD+ levels.



# **Experimental Protocols ACMSD Enzyme Activity Assay**

This protocol is adapted from descriptions of a coupled spectrophotometric assay used to determine ACMSD activity and the inhibitory potential of compounds like **TES-1025**.[7][8]

Objective: To measure the enzymatic activity of ACMSD and determine the IC50 value of **TES-1025**.

#### Materials:

- Recombinant human ACMSD (hACMSD)
- Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (from Ralstonia metallidurans)
- 3-hydroxyanthranilic acid (substrate for the coupling enzyme)
- TES-1025
- Assay buffer (e.g., 50 mM 4-morpholinepropanesulfonic acid, pH 6.5, containing 100 mM NaCl)
- Spectrophotometer capable of reading at 360 nm

#### Procedure:

- ACMS Substrate Generation: In a pre-assay mixture, generate the ACMS substrate by incubating 10 μM 3-hydroxyanthranilic acid with recombinant 3-hydroxyanthranilate 3,4dioxygenase.
- Monitoring ACMS Formation: Monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the reaction is complete.
- ACMSD Activity Measurement:
  - To the reaction mixture containing the generated ACMS, add a known amount of hACMSD (e.g., 30 nM).



- Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS by ACMSD.
- Calculate the initial rate of the absorbance decrease.
- A control reaction without ACMSD should be run to account for any non-enzymatic degradation of ACMS.
- Inhibition Assay (IC50 Determination):
  - Prepare serial dilutions of TES-1025 (e.g., from 0.5 to 40 nM).
  - Add the different concentrations of **TES-1025** to the assay mixture along with hACMSD.
  - Measure the initial rate of ACMS consumption for each inhibitor concentration.
  - Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
- Ki Determination (Dixon Method): To determine the inhibition constant (Ki), perform the
  enzyme activity assay with varying concentrations of both the substrate (ACMS, generated
  from 5 to 20 μM 3-hydroxyanthranilic acid) and the inhibitor (TES-1025). The Dixon method
  is recommended, especially when the IC50 is close to the enzyme concentration used in the
  assay.[1]

# In Vivo Pharmacokinetic Study in Mice

This protocol is based on the description of pharmacokinetic studies of **TES-1025** in male CD-1 mice.[8]

Objective: To determine the pharmacokinetic profile of **TES-1025** following intravenous and oral administration.

Animals: Male CD-1 mice.

Procedure:



- Intravenous (IV) Administration:
  - Administer TES-1025 intravenously to a cohort of mice at a target dose of 0.5 mg/kg.
  - Collect blood samples from the lateral tail vein at multiple time points (e.g., up to 24 hours)
     after administration.
- Oral (PO) Administration:
  - Administer TES-1025 orally to a separate cohort of mice at a target dose of 5 mg/kg.
  - Collect blood, brain, and liver samples at various intervals (e.g., up to 8 hours) after dosing (n=3 animals per time point).
- Sample Processing and Analysis:
  - Process the collected blood to obtain plasma or use whole blood for analysis.
  - · Homogenize tissue samples.
  - Quantify the concentration of **TES-1025** in the samples using a validated analytical method, such as LC-MS/MS.
- Pharmacokinetic Analysis:
  - Use appropriate pharmacokinetic software to calculate key parameters, including:
    - Maximum concentration (Cmax)
    - Time to maximum concentration (Tmax)
    - Area under the concentration-time curve (AUC)
    - Half-life (t1/2)
    - Clearance
    - Volume of distribution



## Conclusion

**TES-1025** is a groundbreaking small molecule inhibitor of ACMSD that effectively enhances the de novo NAD+ biosynthesis pathway. The compelling preclinical data, including its low nanomolar potency and favorable in vivo pharmacokinetic profile, underscore its potential as a therapeutic agent for a variety of diseases characterized by impaired NAD+ homeostasis. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of **TES-1025** and other ACMSD inhibitors. The continued investigation of this novel therapeutic approach holds significant promise for addressing unmet medical needs in metabolic and age-related diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]
- 4. nicotinamide adenine dinucleotide metabolic pathwayRat Genome Database [rqd.mcw.edu]
- 5. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De novo NAD+ synthesis enhances mitochondrial function and improves health PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TES-1025: A Novel Modulator of the De Novo NAD+ Biosynthesis Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611293#tes-1025-and-nad-biosynthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com